Lithium;6-oxo-1H-pyrimidine-2-carboxylate
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Overview
Description
. This compound is characterized by its unique structure, which includes a lithium ion and a pyrimidine ring with carboxylate and oxo functional groups.
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives are key structural fragments of antiviral agents .
Mode of Action
It’s worth noting that pyrimidine derivatives are involved in a variety of biological activities, including antiviral properties . The Dimroth rearrangement, a process involving the relocation of heteroatoms in heterocyclic systems, plays a significant role in the synthesis of condensed pyrimidines .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Given the antiviral properties of pyrimidine derivatives , it can be inferred that this compound may have potential antiviral effects.
Action Environment
It’s known that numerous factors can affect the course of the dimroth rearrangement in heterocyclic systems, including the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
Preparation Methods
The synthesis of Lithium;6-oxo-1H-pyrimidine-2-carboxylate involves several steps. One common method includes the reaction of pyrimidine derivatives with lithium salts under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may involve heating to facilitate the formation of the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Lithium;6-oxo-1H-pyrimidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include modified pyrimidine derivatives with different functional groups.
Scientific Research Applications
Lithium;6-oxo-1H-pyrimidine-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. . Additionally, it is used in industrial research for developing new materials and processes.
Comparison with Similar Compounds
Lithium;6-oxo-1H-pyrimidine-2-carboxylate can be compared with other similar compounds, such as pyrimidine derivatives and lithium salts. These compounds share some structural similarities but differ in their specific functional groups and properties. For example, pyrimidine derivatives with different substituents may have different biological activities and applications
Similar compounds include:
- Pyrimidine derivatives with various substituents
- Lithium salts with different anions
- Other heterocyclic compounds with carboxylate and oxo groups
Properties
IUPAC Name |
lithium;6-oxo-1H-pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3.Li/c8-3-1-2-6-4(7-3)5(9)10;/h1-2H,(H,9,10)(H,6,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEGSBOKKAHALV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(NC1=O)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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